Palmitoyl-L-carnitine-d3 Hydrochloride: A Comprehensive Technical Guide for Researchers
Palmitoyl-L-carnitine-d3 Hydrochloride: A Comprehensive Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role of Isotopically Labeled Standards in Metabolomics
In the intricate landscape of metabolic research, the precise quantification of endogenous molecules is paramount to unraveling complex biological processes. Palmitoyl-L-carnitine, a long-chain acylcarnitine, is a key metabolite in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its levels can be indicative of the state of fatty acid metabolism and have been implicated in various physiological and pathological conditions, including myocardial ischemia and metabolic disorders.[2][3] To accurately measure fluctuations in its concentration within biological matrices, a reliable internal standard is not just advantageous, but essential. This guide provides a detailed technical overview of Palmitoyl-L-carnitine-d3 Hydrochloride, a deuterated analog that serves as a gold-standard internal standard for mass spectrometry-based quantification.
The incorporation of three deuterium atoms onto one of the N-methyl groups introduces a +3 Dalton mass shift compared to the endogenous analyte.[4] This mass difference is the cornerstone of its utility in stable isotope dilution assays, allowing for the unambiguous differentiation between the spiked standard and the endogenous palmitoyl-L-carnitine during mass spectrometric analysis. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its handling and preparation for experimental use.[5] This guide will delve into the chemical and physical properties of Palmitoyl-L-carnitine-d3 Hydrochloride, its structural features, and provide a detailed protocol for its application in quantitative metabolomics.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a standard is critical for its effective use in any analytical workflow. The key properties of Palmitoyl-L-carnitine-d3 Hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1334532-26-1 | [6][7][8][9] |
| Molecular Formula | C₂₃H₄₃D₃ClNO₄ | [4][6][7][8] |
| Molecular Weight | 439.09 g/mol | [4][6][7][8] |
| Appearance | Solid powder | [4][10] |
| Melting Point | 166 °C (literature) | [4] |
| Solubility | Ethanol (~20 mg/ml), DMSO (~10 mg/ml), DMF (~20 mg/ml), Water (25 mg/mL with heat or sonication) | [9][10][11] |
| Storage | -20°C | [6][10][12] |
| Stability | ≥ 4 years at -20°C | [10][11] |
| Purity | ≥98% (Palmitoyl-L-carnitine) | [10] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [10][11] |
The high purity and isotopic enrichment of commercially available Palmitoyl-L-carnitine-d3 Hydrochloride are crucial for minimizing analytical interference and ensuring accurate quantification.[10][11] The specified storage conditions are vital to maintain its long-term stability and prevent degradation.
Structural Elucidation and Key Features
The molecular structure of Palmitoyl-L-carnitine-d3 Hydrochloride is fundamental to its function. It consists of a carnitine molecule esterified with palmitic acid, a 16-carbon saturated fatty acid. The key distinguishing feature is the presence of three deuterium atoms on one of the N,N-dimethyl groups.
Caption: Chemical structure of Palmitoyl-L-carnitine-d3 Hydrochloride.
Structural Identifiers:
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SMILES: [Cl-].[2H]C([2H])([2H])(C)CO)OC(=O)CCCCCCCCCCCCCCC[6]
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InChI: InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1/i2D3;[6]
The stereochemistry at the chiral center of the carnitine moiety is crucial for its biological activity, with the L-enantiomer being the naturally occurring and active form.[9]
Application in Quantitative Mass Spectrometry: A Protocol
The primary application of Palmitoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the accurate quantification of endogenous palmitoyl-L-carnitine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13] The principle of this method relies on the addition of a known amount of the deuterated standard to the sample prior to sample preparation. The standard co-elutes with the endogenous analyte and is detected at a different mass-to-charge ratio (m/z). The ratio of the peak area of the endogenous analyte to that of the internal standard is then used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.
Experimental Workflow: Quantification of Palmitoyl-L-carnitine in Plasma
Caption: A typical workflow for the quantification of palmitoyl-L-carnitine.
Step-by-Step Protocol:
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Preparation of Internal Standard Stock Solution:
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Accurately weigh a known amount of Palmitoyl-L-carnitine-d3 Hydrochloride.
-
Dissolve it in a suitable solvent, such as methanol or ethanol, to create a concentrated stock solution (e.g., 1 mg/mL).[10] Store this stock solution at -20°C.
-
-
Preparation of Working Internal Standard Solution:
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Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a working concentration (e.g., 5 ng/mL).[13] The optimal concentration will depend on the expected levels of endogenous palmitoyl-L-carnitine in the samples and the sensitivity of the mass spectrometer.
-
-
Sample Preparation:
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Protein Precipitation:
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Add a volume of cold acetonitrile (e.g., 400 µL) to the plasma-internal standard mixture to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
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Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the clear supernatant to a new microcentrifuge tube or a vial for LC-MS/MS analysis, being cautious not to disturb the protein pellet.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant onto a suitable liquid chromatography column (e.g., a C18 column) for separation.[13]
-
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both endogenous palmitoyl-L-carnitine and the d3-labeled internal standard.[13][14]
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Example Transitions:
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Palmitoyl-L-carnitine: e.g., m/z 400.3 -> 85.1
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Palmitoyl-L-carnitine-d3: e.g., m/z 403.3 -> 85.1[13]
-
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the endogenous analyte and the internal standard.
-
Calculate the peak area ratio (Endogenous Analyte / Internal Standard).
-
Generate a standard curve using known concentrations of unlabeled palmitoyl-L-carnitine spiked with the same amount of internal standard.
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Determine the concentration of palmitoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the standard curve.
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Expert Insights and Causality
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Why Deuterium Labeling? The use of deuterium, a stable, non-radioactive isotope of hydrogen, is ideal for internal standards. It minimally alters the chemical properties and chromatographic behavior of the molecule compared to its unlabeled counterpart, ensuring that it behaves similarly during sample preparation and analysis. The mass difference is easily resolved by modern mass spectrometers.
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The Importance of the Hydrochloride Form: The hydrochloride salt increases the polarity and crystallinity of the compound, which generally improves its stability as a solid and its solubility in polar solvents commonly used for preparing stock solutions.[5]
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Chromatographic Co-elution: A critical assumption in this method is that the labeled and unlabeled compounds co-elute from the liquid chromatography column. This is generally the case for deuterium-labeled standards, but it should always be verified during method development. Co-elution ensures that both compounds experience the same ionization suppression or enhancement effects in the mass spectrometer source, leading to more accurate quantification.
Conclusion
Palmitoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers in the fields of metabolomics, clinical chemistry, and drug development. Its well-defined chemical and physical properties, high isotopic purity, and commercial availability make it the standard of choice for the accurate and precise quantification of palmitoyl-L-carnitine. The use of this stable isotope-labeled standard in conjunction with LC-MS/MS provides a robust and reliable method for investigating the role of fatty acid metabolism in health and disease.
References
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Anpel. (n.d.). Palmitoyl-L-carnitine-d3Hydrochloride. Retrieved from [Link]
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Cambridge Bioscience. (n.d.). Palmitoyl-L-carnitine-d3 (chloride). Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of O-palmitoyl-dl-carnitine hydrochloride in methanol-d4 and methanol-d4/deuterium oxide mixed by volume ratio as 80:20 adding DSS-d6 for purity evaluation. Retrieved from [Link]
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Restek. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Retrieved from [Link]
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Bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke. Retrieved from [Link]
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Wenderska, I. B., Chong, M., McNulty, J., Wright, G. D., & Burrows, L. L. (2011). Palmitoyl-DL-carnitine is a multitarget inhibitor of Pseudomonas aeruginosa biofilm development. Chembiochem, 12(18), 2759–2766. Retrieved from [Link]
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Boeynaems, J. M., Ramboer, I., & Pirotton, S. (1989). Palmitoyl-L-carnitine increases the release of prostacyclin from vascular endothelial cells. Biochemical pharmacology, 38(19), 3261–3266. Retrieved from [Link]
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Wikipedia. (n.d.). Palmitoylcarnitine. Retrieved from [Link]
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